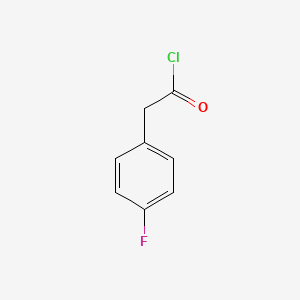

4-Fluorophenylacetyl chloride

货号 B1307485

Key on ui cas rn:

459-04-1

分子量: 172.58 g/mol

InChI 键: SIOJFYRPBYGHOO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06713627B2

Procedure details

Into a suitable reactor is charged 4-fluorophenylacetic acid (122.5 kg, 795 mol), N,N-dimethylformamide (0.37 kg, 5.1 mol), and toluene (490 kg). Oxalyl chloride (105.2 kg, 829 mol) is added at a rate to maintain the temperature at about 35° C. The solution is stirred for at least 7 hours at about 25° C., typically affording a solution of about 22.1 wt % 4-fluorophenylacetyl chloride (99% yield as determined by HPLC assay).

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.CN(C)C=O.C(Cl)(=O)C([Cl:20])=O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([Cl:20])=[O:11])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

122.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

0.37 kg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

490 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

105.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution is stirred for at least 7 hours at about 25° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C=C1)CC(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |